4-Iodo-2-methylaniline
Overview
Description
4-Iodo-2-methylaniline is an organic compound with the molecular formula C7H8IN. It is characterized by the presence of an iodine atom and a methyl group attached to an aniline ring. This compound is known for its applications in various fields of scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Iodo-2-methylaniline can be synthesized through several methods. One common approach involves the iodination of 2-methylaniline. This process typically uses iodine and an oxidizing agent such as sodium nitrite in an acidic medium. The reaction conditions often include maintaining a controlled temperature and pH to ensure the selective iodination at the desired position on the aromatic ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale iodination reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-2-methylaniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of 2-methylaniline.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or nitric acid under controlled conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products:
- Substitution reactions yield various substituted anilines.
- Oxidation reactions produce nitro or nitroso compounds.
- Reduction reactions result in the formation of 2-methylaniline .
Scientific Research Applications
4-Iodo-2-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-Iodo-2-methylaniline involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The methyl group enhances the compound’s lipophilicity, affecting its solubility and distribution in biological systems. These interactions play a crucial role in the compound’s effectiveness in various applications .
Comparison with Similar Compounds
- 4-Bromo-2-methylaniline
- 4-Chloro-2-methylaniline
- 4-Fluoro-2-methylaniline
Comparison: 4-Iodo-2-methylaniline is unique due to the presence of the iodine atom, which imparts distinct reactivity and physical properties compared to its bromo, chloro, and fluoro analogs. The larger atomic radius and higher polarizability of iodine contribute to stronger halogen bonding and different electronic effects, making this compound a valuable compound in specific synthetic and research applications .
Properties
IUPAC Name |
4-iodo-2-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8IN/c1-5-4-6(8)2-3-7(5)9/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKLFAQCHHCZRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50157270 | |
Record name | 4-Iodo-o-toluidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50157270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13194-68-8 | |
Record name | 4-Iodo-2-methylaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13194-68-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Iodo-o-toluidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013194688 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13194-68-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60731 | |
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Record name | 4-Iodo-o-toluidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50157270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-iodo-o-toluidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.853 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-Iodo-o-toluidine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5H7S58H7W | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-Iodo-2-methylaniline interesting from a materials science perspective?
A1: While this compound itself is not intensely colored [], it forms vividly red crystals when combined with certain dinitrobenzoic acids, particularly when the resulting molecular complex adopts a layered crystal structure []. This property makes this compound and its complexes interesting for applications where color change in response to environmental stimuli, like temperature, is desired.
Q2: How does proton transfer affect the color of this compound complexes?
A2: Research has shown that the transfer of a proton from the dinitrobenzoic acid to this compound can result in a color change from red to colorless []. This phenomenon was observed in thermochromic molecular complexes formed with 3,5-dinitrobenzoic acid. This suggests that the presence of both neutral and ionic forms of the co-components plays a crucial role in the observed color.
Q3: Can you elaborate on the thermochromic behavior observed in this compound:3,5-dinitrobenzoic acid co-crystals?
A3: [] provides supplementary data demonstrating the color-changing properties and phase transitions of this compound:3,5-dinitrobenzoic acid co-crystals in response to temperature variations. This data, obtained through hot-stage microscopy, highlights the dynamic nature of these complexes and their potential for applications requiring temperature-dependent visual indicators.
Q4: Are there other factors besides proton transfer that influence the color of these molecular complexes?
A4: Yes, molecular disorder within the crystal structure also appears to favor the formation of layered, colored crystals []. This suggests a complex interplay between molecular arrangement, intermolecular interactions, and electronic properties contributing to the observed thermochromism.
Q5: What analytical techniques are crucial for studying these thermochromic complexes?
A5: A combination of techniques is necessary to fully characterize these systems. Single-crystal X-ray diffraction is essential for determining the crystal structure and understanding the molecular arrangement [, ]. Hot-stage microscopy coupled with spectroscopic techniques helps to correlate color changes with temperature and structural transitions []. Further spectroscopic investigations, like UV-Vis and potentially IR spectroscopy, could provide insights into the electronic transitions responsible for the color changes upon proton transfer.
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